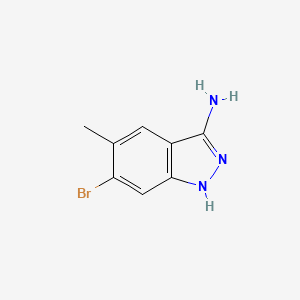
6-bromo-5-methyl-1H-indazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-methyl-1H-indazol-3-amine is a brominated derivative of indazole, a nitrogen-containing heterocyclic aromatic organic compound
Synthetic Routes and Reaction Conditions:
Transition Metal Catalyzed Reactions: One common method involves the use of transition metals like palladium or copper to catalyze the formation of the indazole ring. This method often requires specific ligands and solvents to achieve high yields.
Reductive Cyclization Reactions: Another approach is reductive cyclization, where precursors such as 2-azidobenzaldehydes and amines undergo consecutive formation of carbon-nitrogen and nitrogen-nitrogen bonds.
Industrial Production Methods: On an industrial scale, the synthesis of this compound typically involves optimizing these reactions for large-scale production, ensuring cost-effectiveness and environmental safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using oxidizing agents like potassium permanganate or chromyl chloride.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Substitution reactions, particularly nucleophilic substitution, are common with this compound. Reagents like alkyl halides or amines can be used for these reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromyl chloride, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.
Substitution: Alkyl halides, amines, and strong bases.
Major Products Formed:
Oxidation: Various oxidized derivatives, including carboxylic acids and ketones.
Reduction: Reduced forms of the compound, often leading to the formation of amines or alcohols.
Substitution: Substituted indazoles with different functional groups attached to the ring.
Scientific Research Applications
Chemistry: 6-Bromo-5-methyl-1H-indazol-3-amine is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound has shown potential as a biological probe in studying enzyme mechanisms and interactions. Medicine: It has been investigated for its antitumor properties, with some derivatives showing promising activity against cancer cells. Industry: The compound is used in the development of pharmaceuticals and agrochemicals due to its versatile chemical properties.
Mechanism of Action
The mechanism by which 6-bromo-5-methyl-1H-indazol-3-amine exerts its effects depends on its specific application. For instance, in antitumor activity, the compound may interact with specific molecular targets such as enzymes or receptors involved in cancer cell proliferation. The exact pathways and molecular targets can vary based on the derivative and its intended use.
Comparison with Similar Compounds
3-Bromo-6-methyl-1H-indazol-5-amine: A positional isomer with similar properties but different reactivity due to the position of the bromine atom.
6-Bromo-1H-indazole: A closely related compound without the methyl group, which affects its chemical behavior and biological activity.
Uniqueness: 6-Bromo-5-methyl-1H-indazol-3-amine stands out due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both bromine and methyl groups provides unique opportunities for chemical modifications and biological interactions.
Properties
Molecular Formula |
C8H8BrN3 |
|---|---|
Molecular Weight |
226.07 g/mol |
IUPAC Name |
6-bromo-5-methyl-1H-indazol-3-amine |
InChI |
InChI=1S/C8H8BrN3/c1-4-2-5-7(3-6(4)9)11-12-8(5)10/h2-3H,1H3,(H3,10,11,12) |
InChI Key |
NWOGYYRNTHXWEU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Br)NN=C2N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















